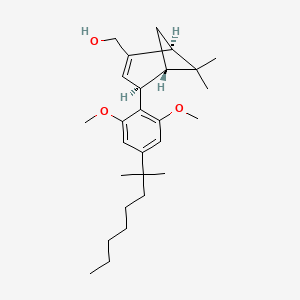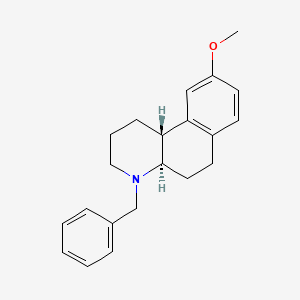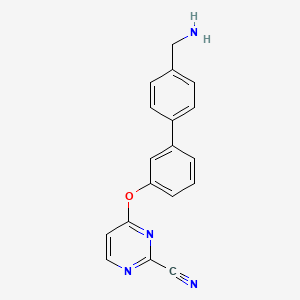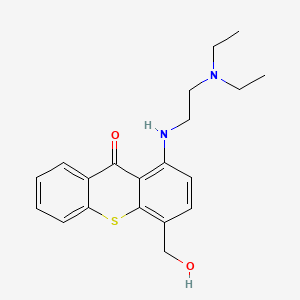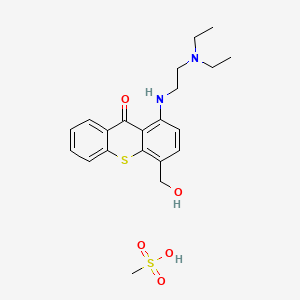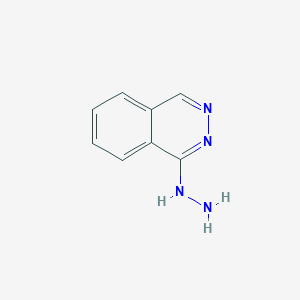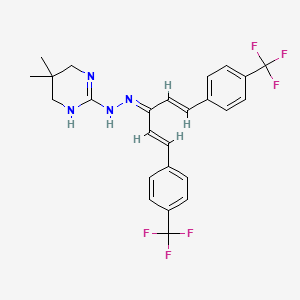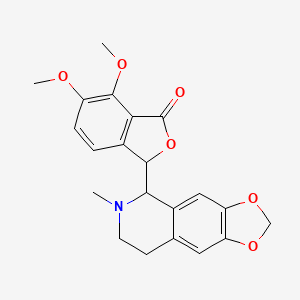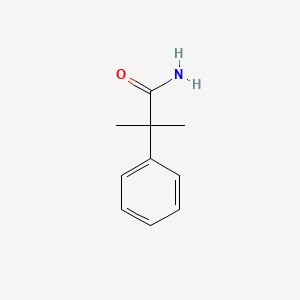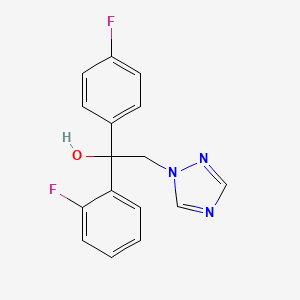
Flutriafol
Descripción general
Descripción
Flutriafol es un fungicida sistémico que pertenece a la clase de los triazoles. Se utiliza ampliamente en la agricultura para controlar una variedad de enfermedades fúngicas en cultivos como cereales, soja y manzanas. This compound actúa inhibiendo la biosíntesis del ergosterol, un componente crítico de las membranas celulares fúngicas, lo que interrumpe la síntesis de la pared celular y provoca la muerte de las células fúngicas .
Aplicaciones Científicas De Investigación
Flutriafol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar los mecanismos de los fungicidas triazólicos.
Biología: Investigado por sus efectos sobre la síntesis de la pared celular fúngica y su posible uso para controlar las infecciones fúngicas en las plantas.
Medicina: Explorado por sus posibles propiedades antifúngicas en el tratamiento de infecciones fúngicas humanas.
Industria: Utilizado en la industria agrícola para proteger los cultivos de enfermedades fúngicas, lo que aumenta el rendimiento y la calidad .
Mecanismo De Acción
Flutriafol ejerce sus efectos inhibiendo la enzima C14-desmetilasa, una enzima citocromo P450 fúngica involucrada en la biosíntesis del ergosterol. El ergosterol es esencial para mantener la integridad y la funcionalidad de las membranas celulares fúngicas. Al inhibir esta enzima, this compound interrumpe la producción de ergosterol, lo que lleva a la acumulación de intermediarios de esterol tóxicos y, en última instancia, provoca la muerte celular .
Análisis Bioquímico
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flutriafol change over time. The compound exhibits stability under various conditions, with a half-life of approximately 17 days in soil. Over time, this compound undergoes degradation, leading to the formation of several metabolites, including triazole alanine, triazole lactic acid, and triazole acetic acid . These metabolites can have varying levels of toxicity, with some being more toxic than the parent compound. Long-term exposure to this compound has been shown to affect cellular function, including alterations in enzyme activity and gene expression.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites, including triazole alanine, triazole lactic acid, and triazole acetic acid . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de flutriafol implica un proceso de varios pasos. Un método común incluye la reacción de 1-(2-fluorofenil)-1-(4-fluorofenil) epóxido de etano con 1,2,4-triazol en presencia de una base sólida y un solvente polar. Se utiliza un catalizador de transferencia de fase para facilitar la reacción, lo que da como resultado el producto bruto de this compound. Este producto bruto se purifica luego mediante una serie de pasos que incluyen limpieza ácida, lavado con agua, estratificación y cristalización para lograr una pureza superior al 95% .
Métodos de producción industrial: La producción industrial de this compound normalmente implica el uso de reactivos de Grignard. El proceso comienza con la reacción de bromofluorobenceno adyacente y metal magnesio en un solvente de éter para generar el reactivo de Grignard. Este reactivo luego se somete a acilación con cloruro de metil fluorobenzoílo, seguido de condensación con 1,2,4-triazol sódico para producir el producto bruto de this compound. El producto final se obtiene después de los pasos de purificación .
Análisis De Reacciones Químicas
Tipos de reacciones: Flutriafol sufre varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar metabolitos hidroxilados.
Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir bajo condiciones específicas.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.
Sustitución: A menudo se emplean nucleófilos fuertes como el hidróxido de sodio.
Productos principales:
Oxidación: Derivados de this compound hidroxilados.
Reducción: Formas reducidas de this compound.
Sustitución: Compuestos de this compound sustituidos con grupos funcionales alterados
Comparación Con Compuestos Similares
Flutriafol es parte de la clase de fungicidas triazoles, que incluye otros compuestos como propiconazol y triadimefon. En comparación con estos compuestos, this compound tiene una estructura química única que le proporciona propiedades distintas:
Propiconazol: Modo de acción similar pero estructura química diferente, lo que lleva a variaciones en la eficacia y el espectro de actividad.
Triadimefon: También inhibe la biosíntesis de ergosterol pero tiene diferentes propiedades farmacocinéticas y persistencia ambiental.
Singularidad: La estructura única de this compound le permite ser eficaz contra una gama más amplia de patógenos fúngicos y le proporciona una actividad residual más larga en comparación con otros fungicidas triazólicos .
Lista de compuestos similares:
- Propiconazol
- Triadimefon
- Tebuconazol
- Difenoconazol
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUCHKBSVLQQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040727 | |
| Record name | Flutriafol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76674-21-0 | |
| Record name | Flutriafol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76674-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flutriafol [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076674210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flutriafol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(2-fluorophenyl)-α-(4-fluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (RS)-2,4'-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUTRIAFOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83P8CT2Z3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does flutriafol work?
A1: this compound inhibits the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). [, , ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. [, , ] Disrupting ergosterol biosynthesis compromises membrane integrity and ultimately inhibits fungal growth. [, , ]
Q2: Does this compound affect deoxynivalenol (DON) production in fungi?
A2: Research shows that this compound can influence DON production in Fusarium graminearum, but the effect depends on environmental factors like water activity (αw). [] At low αw (0.97), this compound generally reduces DON production, while at higher αw (0.99), it can stimulate DON biosynthesis. [] The specific enantiomer of this compound also plays a role, with R-(-)-flutriafol demonstrating stronger effects compared to S-(+)-flutriafol. []
Q3: Can this compound impact dopamine release in the brain?
A3: Studies in rats show that this compound can induce dopamine release in the striatum, a brain region involved in movement and reward. [] This effect appears to be mediated, at least partially, by the overstimulation of NMDA receptors and potential nitric oxide production. [] Antagonists of NMDA and AMPA/kainate receptors, along with nitric oxide synthase inhibitors, have been shown to protect against this compound-induced dopamine release. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H13ClF3N3O, and its molecular weight is 341.7 g/mol. You can find more detailed information about its chemical structure and properties from reputable chemical databases like PubChem or ChemSpider.
Q5: How does the presence of mineral oil in the spray solution affect this compound application?
A5: Adding mineral oil to this compound spray solutions improves the fungicide's adhesion and absorption by plants. [] This is likely due to changes in droplet spectrum, with mineral oil promoting larger droplet sizes and greater uniformity, reducing the loss of smaller droplets. [] The result is enhanced efficacy and potentially reduced fungicide runoff. []
Q6: Is this compound used as a catalyst in chemical reactions?
A6: this compound is primarily employed as a fungicide and does not possess inherent catalytic properties. Its primary mode of action involves the inhibition of an enzymatic reaction (sterol 14α-demethylase) rather than catalysis.
Q7: Have computational methods been used to study this compound?
A7: While specific details on QSAR models are limited in the provided research, computational chemistry techniques could potentially be employed to investigate the structure-activity relationship of this compound and design novel fungicidal compounds. [] These approaches can offer insights into the binding affinity of this compound to its target enzyme and predict the activity of structurally modified derivatives. []
Q8: How does the stereochemistry of this compound affect its activity?
A8: this compound exhibits enantioselectivity, with the R-(-)-enantiomer generally displaying greater fungicidal activity compared to the S-(+)-enantiomer. [, ] This difference in activity is evident in both growth inhibition and DON production studies in fungi. [, ] Understanding these stereochemical influences is crucial for developing more potent and targeted fungicides. [, ]
Q9: What is the impact of different this compound formulations on its removal by rain?
A9: Formulations of this compound influence its rainfastness. [] The addition of mineral oil to the spray solution significantly reduces fungicide removal by rainfall compared to formulations without oil. [] This highlights the importance of formulation development in maximizing fungicide efficacy and minimizing environmental impact. []
Q10: Are there established maximum residue limits (MRLs) for this compound in food crops?
A10: Yes, MRLs for this compound vary between countries and regulatory bodies. For instance, the Codex Alimentarius (CAC), Japan, Europe, and America have set MRLs of 0.50 mg/kg, 0.15 mg/kg, 0.50 mg/kg, and 2.20 mg/kg, respectively, for this compound in wheat grain. [] Adhering to these MRLs is essential to ensure food safety and prevent potential health risks associated with pesticide residues. []
Q11: How is this compound metabolized in animals?
A11: In rabbits, this compound exhibits stereoselective pharmacokinetics. [] The R-enantiomer displays a shorter distribution half-life but a longer elimination half-life than the S-enantiomer. [] Furthermore, female rabbits show a higher clearance for both enantiomers compared to males. [] These findings underscore the importance of considering species and sex differences in the metabolism and disposition of this compound. []
Q12: How effective is this compound in controlling vascular streak dieback (VSD) in cocoa?
A12: this compound has demonstrated efficacy in controlling VSD in cocoa. [] Both prophylactic and curative effects have been observed, with soil drench applications providing excellent control in nursery settings and promising results in field trials. [] The systemic nature of this compound allows for prolonged protection of cocoa plants against VSD. []
Q13: Has resistance to this compound been observed in plant pathogens?
A13: Yes, studies have reported the development of resistance to this compound in certain plant pathogens. For example, isolates of Cercospora beticola, the causal agent of sugar beet leaf spot disease, have shown reduced sensitivity to this compound after prolonged exposure to DMI fungicides. [, , ] This resistance appears to be a stable, genetically controlled trait, and cross-resistance with other DMI fungicides, like difenoconazole, has been observed. []
Q14: What analytical techniques are used to measure this compound?
A15: Various analytical methods are employed to detect and quantify this compound in different matrices. These include: * High-performance liquid chromatography (HPLC) with tandem mass spectrometry (HPLC-MS/MS): This technique offers high sensitivity and selectivity for determining this compound residues in crops like wheat and soil. [] * Liquid chromatography with tandem mass spectrometry (LC-MS/MS): This method, coupled with ultrasound-assisted extraction, has been utilized to analyze this compound residues in tobacco and soil. [] * Gas chromatography with nitrogen-phosphorus detector (GC-NPD): This approach has been employed for quantifying this compound residues in paddy (rice) samples. [] * Supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS): This green analytical technique offers a rapid and sensitive method for separating and quantifying this compound enantiomers in various matrices, including vegetables, fruits, and soil. []
Q15: How does the solubility of this compound in different media impact its efficacy?
A17: While specific data on dissolution rates are not provided in the research, it is essential to consider that the solubility of this compound in different media, such as water or organic solvents, can influence its bioavailability and subsequent activity. [] Formulations are often designed to improve the solubility and dispersion of this compound, thereby enhancing its uptake and effectiveness. []
Q16: How are analytical methods for this compound validated?
A18: Analytical methods used to measure this compound undergo rigorous validation procedures to ensure their accuracy, precision, specificity, and reliability. [] These validation parameters are crucial for generating trustworthy data in residue analysis and environmental monitoring. []
Q17: How does this compound interact with non-target organisms in the environment?
A19: As with any pesticide, the impact of this compound on non-target organisms, including beneficial insects and soil microbes, requires careful assessment. [, ] Understanding its potential ecotoxicological effects is crucial for developing sustainable pest management strategies and minimizing any adverse effects on the environment. [, ]
Q18: What are some alternatives to this compound for disease control?
A20: Several alternative fungicides with different modes of action are available for managing plant diseases, offering options for resistance management and potentially reducing reliance on any single active ingredient. [] Examples include:
- Strobilurins (e.g., azoxystrobin): Inhibit mitochondrial respiration in fungi. [, ]
- Succinate dehydrogenase inhibitors (SDHIs; e.g., bixafen): Block energy production in fungal cells. [, ]
- Copper-based fungicides: Disrupt fungal enzyme activity and cell membrane function. []
- Biological control agents (e.g., Trichoderma spp.): Compete with pathogens and promote plant health. [, ]
Q19: How should this compound waste be managed?
A21: Proper waste management practices are crucial for minimizing the environmental impact of pesticides like this compound. [] It is essential to follow the guidelines provided on the product label and by relevant authorities for the disposal of pesticide containers, unused product, and washings. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)
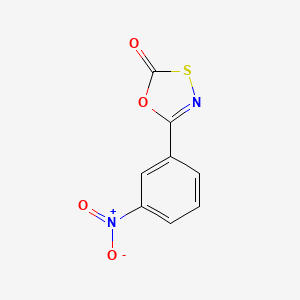
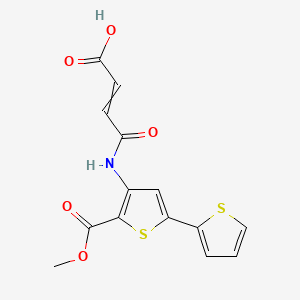
![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)
